3-Amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one
Description
Properties
Molecular Formula |
C18H20N2O |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-amino-1-(4-ethylphenyl)-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C18H20N2O/c1-3-13-6-10-15(11-7-13)20-17(16(19)18(20)21)14-8-4-12(2)5-9-14/h4-11,16-17H,3,19H2,1-2H3 |
InChI Key |
OENFDZSZTKVNFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with p-toluidine to form an imine intermediate, which is then subjected to cyclization using a suitable reagent such as a base or an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs and their distinguishing features are summarized below:
Impact of Substituents on Activity
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents (e.g., in compounds from ) enhance antibacterial and antifungal activities by increasing electrophilicity and target binding .
- Fluorinated Analogs : Fluorine substitution (e.g., 4-fluorobenzyl in ) improves metabolic stability and bioavailability compared to ethyl or methyl groups .
- Hydroxyl and Methoxy Groups : Hydroxyl groups (as in fungal metabolites ) facilitate hydrogen bonding with biological targets, while methoxy groups balance lipophilicity and solubility .
Crystallographic and Conformational Differences
- The β-lactam ring in 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one (from ) is nearly planar (deviation ≤ 0.044 Å), with dihedral angles of 61.17° and 40.21° between the nitro/chlorobenzene rings and the core. This planarity may enhance π-π stacking with aromatic residues in target enzymes .
- In contrast, bulkier substituents (e.g., 4-ethylphenyl in the target compound) may introduce steric hindrance, reducing binding affinity but improving membrane penetration .
Biological Activity
3-Amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one is a nitrogen-containing heterocyclic compound that belongs to the class of azetidinones. The structural features of this compound, particularly the presence of an amino group and aromatic substituents, suggest significant potential for various biological activities, including anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound in detail, supported by data tables, case studies, and research findings.
Molecular Characteristics
- Molecular Formula : C16H19N1O2
- Molecular Weight : Approximately 273.33 g/mol
- Structural Features :
- Amino group at the C-3 position
- Para-ethylphenyl group at the C-1 position
- Para-tolyl group at the C-4 position
Table 1: Comparison of Related Azetidinones
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-1-(4-methoxyphenyl)-4-(p-tolyl)azetidin-2-one | Methoxy instead of ethoxy | Similar anticancer properties |
| N-(p-tolyl)azetidinones | Lacks ethoxy substitution | Varies; some exhibit antimicrobial activity |
| Halogenated Azetidinones | Halogen substitutions on aromatic rings | Potentially enhanced binding affinity |
Anticancer Properties
Research has indicated that azetidinones, including this compound, exhibit significant anticancer activity . In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.
Case Study: MCF-7 Breast Cancer Cells
In a study examining the antiproliferative effects of azetidinones on MCF-7 breast cancer cells, several compounds demonstrated notable efficacy. For instance, compounds with structural similarities to this compound were found to have IC50 values comparable to known anticancer agents.
Table 2: Antiproliferative Activity in MCF-7 Cells
| Compound | IC50 (nM) |
|---|---|
| CA-4 (Reference) | 3.9 |
| This compound | TBD |
| Other Azetidinones | Varies |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent . Studies have reported varying degrees of activity against common pathogens, indicating its potential utility in treating infections.
Case Study: Antimicrobial Efficacy
In a comparative study of azetidinone derivatives against E. coli and S. aureus, certain derivatives exhibited MIC values lower than traditional antibiotics, suggesting enhanced potency.
Table 3: Antimicrobial Activity Against Common Pathogens
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | TBD |
| Other Azetidinones | S. aureus | TBD |
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that the amino group may facilitate interactions with biological targets, potentially leading to apoptosis in cancer cells and disruption of microbial cell walls.
Future Directions in Research
Further investigations are needed to clarify the specific pathways through which this compound exerts its effects. Studies focusing on:
- Structure-activity relationships (SAR)
- In vivo efficacy and safety profiles
- Potential for drug development in oncology and infectious diseases
Q & A
Q. How can synthetic routes for 3-amino-1-(4-ethylphenyl)-4-(p-tolyl)azetidin-2-one be optimized to improve yield and purity?
Methodological Answer:
- Use Schiff base intermediates with substituted amines and ketones, followed by cyclization with chloroacetyl chloride under inert conditions (dry dioxane, triethylamine). Optimize reaction time (e.g., 3 hours) and temperature (room temperature to 80°C) based on precursor reactivity .
- Monitor purity via TLC and column chromatography (silica gel, ethyl acetate/hexane gradients). For solid products, recrystallize from acetone or ethanol to enhance crystallinity .
- Example Data:
| Precursor | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Schiff base 4b | Dry dioxane | 25 | 85 | 98% |
| Schiff base 4c | Dry THF | 60 | 78 | 95% |
Q. What spectroscopic techniques are critical for confirming the molecular structure of this azetidin-2-one derivative?
Methodological Answer:
- IR Spectroscopy : Confirm lactam C=O stretch (1730–1680 cm⁻¹) and NH stretches (3350–3300 cm⁻¹) .
- ¹H/¹³C NMR : Identify substituent environments (e.g., p-tolyl CH₃ at δ ~2.36 ppm, aromatic protons at δ 7.20–7.24 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂ or CO groups) .
Q. How can preliminary biological activity (e.g., antimicrobial) be evaluated for this compound?
Methodological Answer:
- Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
- Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs) over 18–24 hours .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved for this compound?
Methodological Answer:
- Use SHELXL for refinement against high-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å). Apply TWIN/BASF commands for twinned crystals and analyze residual density maps for disorder .
- Cross-validate with ORTEP-3 for thermal ellipsoid visualization and WinGX for structure validation (R-factor < 5%) .
- Example Crystallographic Parameters:
| Space Group | a (Å) | b (Å) | c (Å) | β (°) | R₁ (%) |
|---|---|---|---|---|---|
| P2₁/n | 6.086 | 20.09 | 17.38 | 97.4 | 3.2 |
Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic systems?
Methodological Answer:
Q. How should structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?
Methodological Answer:
- Synthesize derivatives with systematic substitutions (e.g., halogenation at p-tolyl, variation of amino group substituents).
- Corrogate biological data (e.g., IC₅₀ in anticancer assays) with electronic (Hammett σ) and steric (Taft Eₛ) parameters .
- Example SAR Table:
| Derivative | R Group | Anticancer IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent | NH₂ | 12.3 | 2.8 |
| -F | F | 8.7 | 3.1 |
| -OCH₃ | OCH₃ | 15.9 | 2.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
